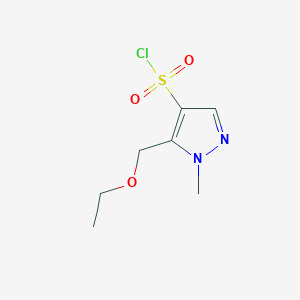

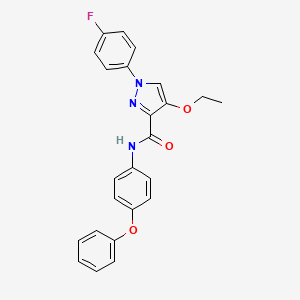

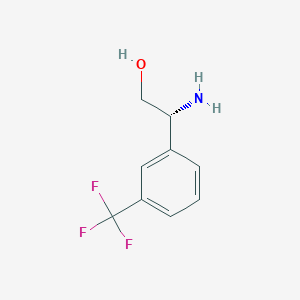

![molecular formula C23H20N2OS2 B2871434 (3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone CAS No. 434296-16-9](/img/structure/B2871434.png)

(3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains multiple functional groups and rings, including a thiophene ring and a pyridine ring . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including cyclization reactions . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications

Anti-Tumor Agent

The compound (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone has been identified as a new type of cytotoxic agent that is selective against tumorigenic cell lines. This discovery highlights its potential as an anti-tumor agent, offering a promising avenue for the development of cancer therapies. The structure-activity relationships (SAR) of this compound and its derivatives were explored, leading to the identification of a potent derivative with a distinct SAR profile, indicating the compound's versatility in drug design and cancer research (Hayakawa et al., 2004).

Spectroscopic Properties and Theoretical Studies

The electronic absorption, excitation, and fluorescence properties of derivatives of the compound have been extensively studied, demonstrating the impact of structural modifications and environmental conditions on its spectroscopic behavior. These findings are crucial for the development of new materials with specific optical properties, potentially applicable in sensors, organic electronics, and fluorescence-based applications. Quantum chemistry calculations have furthered our understanding of the compound's electronic structure, providing insights into its stability and reactivity (Al-Ansari, 2016).

Docking Studies and Antibacterial Activity

Docking studies of thiazolyl and thiophenyl methanone derivatives related to the compound have elucidated their potential antibacterial activity. By understanding the interaction between these molecules and bacterial targets, researchers can design more effective antibiotics. These studies highlight the compound's relevance in addressing bacterial resistance, a growing concern in public health (Shahana & Yardily, 2020).

Nonlinear Optical Properties

Thienyl-substituted pyridinium salts related to the compound have shown significant second-order nonlinear optical (NLO) properties. This research opens new pathways for the use of such compounds in photonic and optoelectronic devices, where efficient light manipulation is required. The ability to enhance NLO properties through molecular engineering of this compound and its derivatives could lead to advancements in laser technology, telecommunications, and information processing (Li et al., 2012).

Properties

IUPAC Name |

(6-amino-8-thiophen-2-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS2/c24-20-19-18(17-12-7-13-27-17)15-10-5-2-6-11-16(15)25-23(19)28-22(20)21(26)14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBZRCPSWITMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=C3C(=C2C4=CC=CS4)C(=C(S3)C(=O)C5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

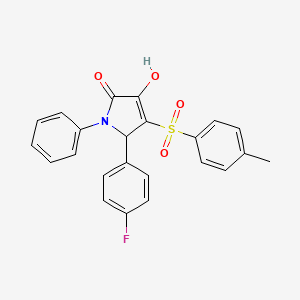

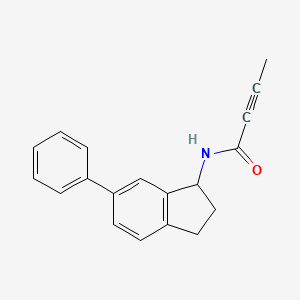

![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)

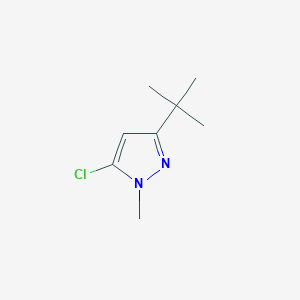

![1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol](/img/structure/B2871360.png)

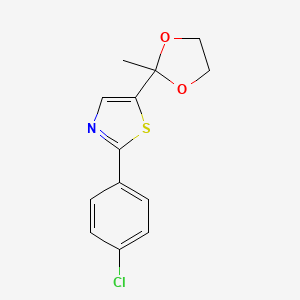

![4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2871370.png)

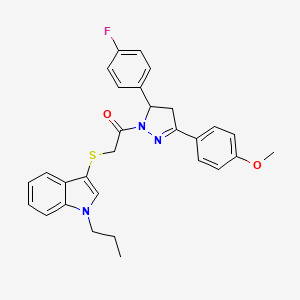

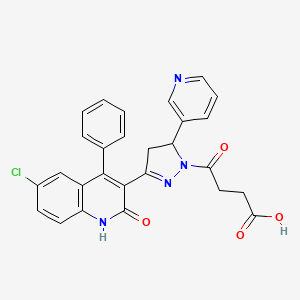

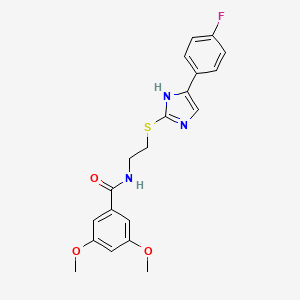

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2871373.png)